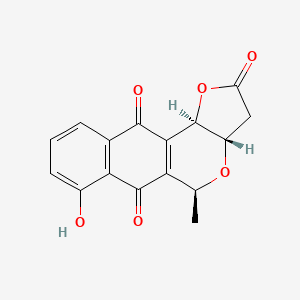

Nanaomycin D

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H12O6 |

|---|---|

Molecular Weight |

300.26 g/mol |

IUPAC Name |

(11R,15S,17S)-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione |

InChI |

InChI=1S/C16H12O6/c1-6-11-13(16-9(21-6)5-10(18)22-16)14(19)7-3-2-4-8(17)12(7)15(11)20/h2-4,6,9,16-17H,5H2,1H3/t6-,9-,16-/m0/s1 |

InChI Key |

XUWPJKDMEZSVTP-UOSCCXBLSA-N |

Isomeric SMILES |

C[C@H]1C2=C([C@@H]3[C@@H](O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O |

Canonical SMILES |

CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O |

Synonyms |

kalafungin nanaomycin D |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Nanaomycin D from Streptomyces: A Technical Guide

Introduction

Nanaomycin D is a pyranonaphthoquinone antibiotic belonging to the nanaomycin family of natural products. First identified as a metabolite of Streptomyces rosa var. notoensis, it holds a significant position as a key intermediate in the biosynthesis of other bioactive nanaomycins, including the more extensively studied Nanaomycin A. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, tailored for researchers, scientists, and drug development professionals. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to elucidate complex biological and experimental workflows.

Physicochemical and Spectroscopic Data of this compound

Comprehensive characterization of a natural product is fundamental to its development as a potential therapeutic agent. The following table summarizes the available physicochemical and spectroscopic data for this compound. It is important to note that while some experimental data for related nanaomycins is available, specific experimental values for this compound are not extensively reported in publicly accessible literature. The data presented here is a combination of predicted values from scientific databases and experimentally determined values where available.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O₆ | PubChem |

| Molecular Weight | 300.26 g/mol | PubChem[1] |

| Appearance | Solid (Predicted) | DrugBank |

| Water Solubility | 1.94 mg/mL (Predicted) | DrugBank[2] |

| logP | 1.98 (Predicted) | DrugBank[2] |

| pKa (Strongest Acidic) | 8.21 (Predicted) | DrugBank[2] |

| UV-Vis λmax | Not Experimentally Reported for Pure Sample | |

| IR Absorption | Not Experimentally Reported for Pure Sample | |

| ¹H-NMR | Not Experimentally Reported for Pure Sample | |

| ¹³C-NMR | Predicted data available | NP-MRD[3] |

| Mass Spectrometry | Not Experimentally Reported for Pure Sample |

Biological Activity of this compound

This compound exhibits antimicrobial activity, particularly against Gram-positive bacteria and certain fungi. Its mechanism of action is believed to involve the generation of reactive oxygen species (ROS) through redox cycling at the cell membrane. Notably, this compound has been shown to be more effective than Nanaomycin A in producing superoxide radicals in the marine bacterium Vibrio alginolyticus[4]. However, specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad panel of microorganisms are not widely available in the literature. The following table presents a general overview of the antimicrobial spectrum of the nanaomycin family.

| Organism Type | Activity |

| Gram-positive bacteria | Active |

| Gram-negative bacteria | Generally less active, some activity reported |

| Fungi | Active |

| Mycoplasmas | Active |

Experimental Protocols

Fermentation of Streptomyces rosa var. notoensis

Objective: To cultivate Streptomyces rosa var. notoensis under conditions optimized for the production of nanaomycins.

Materials:

-

Streptomyces rosa var. notoensis culture

-

Yeast extract-malt extract agar (YEME) for seed culture

-

Production medium (e.g., a modified Bennett's medium or a custom production medium)

-

Sterile baffled flasks

-

Shaking incubator

Protocol:

-

Seed Culture Preparation:

-

Inoculate a loopful of Streptomyces rosa var. notoensis from a stock culture onto a YEME agar plate.

-

Incubate at 28-30°C for 7-10 days, or until sufficient sporulation is observed.

-

Aseptically transfer a well-sporulated agar plug into a flask containing a suitable seed medium.

-

Incubate the seed culture at 28-30°C on a rotary shaker at 200-250 rpm for 2-3 days.

-

-

Production Culture:

-

Inoculate the production medium with the seed culture (typically a 5-10% v/v inoculum).

-

Incubate the production culture at 28-30°C on a rotary shaker at 200-250 rpm for 5-7 days.

-

Monitor the fermentation broth periodically for pH, glucose consumption, and the production of nanaomycins using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth of Streptomyces rosa var. notoensis.

Materials:

-

Fermentation broth

-

Ethyl acetate

-

Silica gel for column chromatography

-

Appropriate solvent systems for chromatography (e.g., chloroform-methanol gradients)

-

Rotary evaporator

-

Freeze-dryer

Protocol:

-

Extraction:

-

Separate the mycelium from the fermentation broth by centrifugation or filtration.

-

Adjust the pH of the supernatant to acidic (e.g., pH 3-4) with an appropriate acid.

-

Extract the acidified supernatant with an equal volume of ethyl acetate three times.

-

Pool the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the extract in vacuo using a rotary evaporator to obtain the crude extract.

-

-

Purification:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

-

Apply the concentrated extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., a gradient of methanol in chloroform).

-

Collect fractions and monitor by TLC or HPLC for the presence of this compound.

-

Pool the fractions containing pure this compound.

-

Concentrate the pooled fractions under reduced pressure.

-

Further purify if necessary using techniques such as preparative HPLC.

-

Finally, obtain the purified this compound as a solid by freeze-drying or crystallization.

-

Visualizations

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound from a Streptomyces culture.

Caption: Workflow for the isolation of this compound.

This compound Biosynthetic Pathway

This compound is a key intermediate in the biosynthesis of other nanaomycins. The following diagram depicts the central steps of the nanaomycin biosynthetic pathway, highlighting the position of this compound.

Caption: this compound in the biosynthetic pathway.

Conclusion

This compound represents an important scaffold in the diverse family of nanaomycin antibiotics. While its role as a precursor to other bioactive compounds is well-established, its own biological activities and potential therapeutic applications warrant further investigation. This technical guide provides a foundational understanding of the discovery and isolation of this compound, compiling available data and outlining essential experimental protocols. The successful implementation of these methods will enable researchers to produce and purify this compound for further studies, including a more detailed elucidation of its mechanism of action and a comprehensive evaluation of its antimicrobial spectrum. Future research should focus on obtaining detailed experimental data for this compound to fully unlock its potential in the field of drug discovery.

References

Nanaomycin D and Kalafungin: A Technical Whitepaper on Enantiomeric Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of natural product chemistry and drug discovery, stereochemistry plays a pivotal role in dictating biological activity. A compelling illustration of this principle is found in the relationship between nanaomycin D and kalafungin. These complex pyranonaphthoquinone antibiotics, produced by different strains of Streptomyces, are enantiomers—mirror-image isomers that are non-superimposable.[1][2] While possessing identical chemical formulas and connectivity, their distinct three-dimensional arrangements lead to nuanced and, in some cases, profoundly different interactions with chiral biological targets. This technical guide provides an in-depth exploration of this compound and its enantiomer, (+)-kalafungin, focusing on their mechanisms of action, comparative biological activities, and the experimental methodologies used to characterize them.

Chemical Structure and Stereochemistry

This compound and kalafungin are members of the benzoisochromanequinone class of polyketides.[3] Their core structure consists of a fused three-ring system: a benzene ring, a quinone ring, and a stereospecific pyran ring. The key distinction between the two lies in the absolute configuration of their three chiral centers. (+)-Kalafungin possesses the (1R, 3R, 4aR) configuration, whereas its enantiomer, (-)-nanaomycin D, has the opposite (1S, 3S, 4aS) configuration. This seemingly subtle difference is the foundation for their distinct biological profiles.

Biosynthesis

Both this compound and kalafungin are synthesized by soil-dwelling bacteria of the genus Streptomyces—this compound by Streptomyces rosa var. notoensis and kalafungin by Streptomyces tanashiensis.[2][4] Their biosynthesis originates from a type II polyketide synthase (PKS) pathway. They share an identical polyketide skeleton core, indicating a closely related biosynthetic origin.[5][6][7] Studies involving blocked mutants and gene cluster analysis have shown that the early steps in the biosynthetic pathways of kalafungin and other related antibiotics like actinorhodin are similar, though the entire pathways are not identical.[8][9]

Mechanisms of Action

The opposing chirality of this compound and kalafungin directs them toward different primary biological targets, resulting in distinct mechanisms of action.

Kalafungin: Bioreductive DNA Alkylation

The primary antitumor mechanism of kalafungin is believed to be through bioreductive alkylation of DNA.[1] In the hypoxic environment characteristic of many tumors, the quinone moiety of kalafungin can be reduced by cellular enzymes, such as NADPH-Cytochrome P450 reductase, to a hydroquinone intermediate.[1] This hydroquinone is unstable and can eliminate a molecule of water to form a highly reactive ortho-quinone methide. This electrophilic intermediate then acts as a DNA-alkylating agent, forming covalent bonds with nucleophilic sites on DNA bases, particularly guanine, leading to DNA damage, inhibition of DNA replication, and ultimately, cell death.[1]

Caption: Bioreductive activation and DNA alkylation pathway of Kalafungin.

This compound: Precursor to a DNMT3B Inhibitor

This compound is a direct biosynthetic precursor to nanaomycin A. This conversion is catalyzed by the NADH-dependent enzyme this compound reductase, which reduces the quinone to a hydroquinone intermediate that then rearranges non-enzymatically to form nanaomycin A.[10]

Nanaomycin A has been identified as a potent and selective inhibitor of DNA methyltransferase 3B (DNMT3B), a key enzyme responsible for de novo DNA methylation.[7] In many cancers, hypermethylation of promoter regions of tumor suppressor genes by DNMTs leads to their silencing. Nanaomycin A, by inhibiting DNMT3B, can lead to a reduction in global DNA methylation.[7] This can reactivate the transcription and expression of silenced tumor suppressor genes, such as Ras association domain family member 1 (RASSF1A), thereby restoring their function and inhibiting cancer cell growth.[7]

References

- 1. Enantiodivergent total syntheses of (-)-nanaomycin D and its enantiomer, (+)-kalafungin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. Cloning of large DNA fragments, which hybridize with actinorhodin biosynthesis genes, from kalafungin and nanaomycin A methyl ester producers and identification of genes for kalafungin biosynthesis of the kalafungin producer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chirality of the biomolecules enhanced its stereospecific action of dihydromyricetin enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Nanaomycin Production: A Technical Guide to its Biosynthesis in Streptomyces rosa var. notoensis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of nanaomycins, a class of quinone antibiotics, in the producing organism Streptomyces rosa var. notoensis. Nanaomycins have garnered significant interest for their antimicrobial and potential anticancer properties. Understanding their biosynthesis at a molecular level is crucial for strain improvement, the generation of novel analogs through biosynthetic engineering, and the development of new therapeutic agents. This document synthesizes the current knowledge on the genetic and enzymatic basis of nanaomycin production, presenting it in a format tailored for the scientific community.

Overview of the Nanaomycin Biosynthetic Pathway

Nanaomycins are polyketide-derived secondary metabolites. The biosynthesis is initiated by a type II polyketide synthase (PKS) that constructs the characteristic benzoisochromanequinone backbone from acetate units. Following the formation of the polyketide chain, a series of tailoring enzymes, including reductases, monooxygenases, and synthetases, modify the core structure to generate the various nanaomycin congeners (A, B, D, E, etc.). The biosynthetic pathway shares significant homology with that of kalafungin, another benzoisochromanequinone antibiotic.

The Nanaomycin Biosynthetic Gene Cluster

While the complete and experimentally verified gene cluster for nanaomycin biosynthesis in Streptomyces rosa var. notoensis has not been fully detailed in publicly accessible literature, significant insights can be drawn from the well-characterized homologous kalafungin biosynthetic gene cluster and the identified enzymes in the nanaomycin pathway. The cluster is expected to contain genes encoding the following functions:

-

Type II Polyketide Synthase (PKS): Responsible for the iterative condensation of malonyl-CoA extender units to form the polyketide backbone. This typically includes genes for a ketosynthase (KSα and KSβ) and an acyl carrier protein (ACP).

-

Tailoring Enzymes: Genes encoding for reductases, oxygenases, and other modifying enzymes that convert the initial polyketide product into the final nanaomycin structures.

-

Regulatory Genes: Genes that control the expression of the biosynthetic genes.

-

Transport Genes: Genes encoding proteins responsible for exporting the synthesized nanaomycins out of the cell.

Further research involving genome sequencing of Streptomyces rosa var. notoensis and subsequent gene knockout and heterologous expression studies are required to fully elucidate the composition and function of the entire nanaomycin biosynthetic gene cluster.

Key Enzymatic Steps and Quantitative Data

Several key enzymes involved in the later stages of nanaomycin biosynthesis have been purified and characterized.

Nanaomycin D Reductase

This flavoprotein catalyzes the conversion of this compound to nanaomycin A in the presence of NADH under anaerobic conditions[1]. The enzyme has a molecular weight of 68,000 daltons and contains FAD as a prosthetic group[1].

Table 1: Kinetic Parameters of this compound Reductase [1]

| Substrate | Km (μM) |

| This compound | 250 |

| NADH | 62 |

-

Optimal pH: 5.0[1]

-

Optimal Temperature: 37°C[1]

-

Inhibitors: 1 mM Cu2+, NADH concentrations > 50 μM[1]

Nanaomycin A Monooxygenase

This enzyme is responsible for the epoxidation of nanaomycin A to form nanaomycin E. The reaction requires NADH or NADPH and molecular oxygen, suggesting it is a monooxygenase[2].

Nanaomycin B Synthetase

This enzyme catalyzes the reductive opening of the epoxide ring of nanaomycin E to yield nanaomycin B. This reaction is dependent on the presence of NADH or NADPH[2].

Experimental Protocols

Detailed experimental protocols are essential for the study of the nanaomycin biosynthetic pathway. The following sections provide methodologies for key experiments based on published procedures for nanaomycin and related biosynthetic pathways.

Purification of this compound Reductase from Streptomyces rosa var. notoensis**

This protocol is based on the method described by Ōmura et al.[1].

Workflow for this compound Reductase Purification

Caption: Purification scheme for this compound Reductase.

Detailed Steps:

-

Crude Extract Preparation: Mycelia of S. rosa var. notoensis are harvested, washed, and resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). The cells are disrupted by sonication, and the cell debris is removed by centrifugation to obtain the crude extract.

-

Ammonium Sulfate Fractionation: The crude extract is subjected to fractional precipitation with ammonium sulfate. The protein fraction precipitating between 40% and 70% saturation is collected by centrifugation and redissolved in a minimal volume of buffer.

-

Dialysis: The redissolved protein fraction is dialyzed against a buffer to remove excess salt.

-

DEAE-cellulose Chromatography: The dialyzed sample is applied to a DEAE-cellulose column. The column is washed, and proteins are eluted with a linear gradient of NaCl. Fractions containing this compound reductase activity are pooled.

-

Sephadex G-100 Gel Filtration: The pooled fractions are concentrated and applied to a Sephadex G-100 gel filtration column to separate proteins based on size.

-

Hydroxyapatite Chromatography: The active fractions from the previous step are applied to a hydroxyapatite column and eluted with a phosphate buffer gradient. Fractions with the highest specific activity are pooled to yield a homogeneous preparation of the enzyme.

This compound Reductase Activity Assay

The activity of this compound reductase can be determined by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.

Reaction Mixture (1 ml):

-

100 mM buffer (e.g., acetate buffer, pH 5.0)

-

250 μM this compound

-

100 μM NADH

-

Enzyme solution

Procedure:

-

The reaction is initiated by the addition of the enzyme solution.

-

The decrease in absorbance at 340 nm is monitored at 37°C.

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 μmol of NADH per minute under the assay conditions.

Gene Knockout and Heterologous Expression

To confirm the function of genes within the nanaomycin biosynthetic cluster, gene knockout experiments in S. rosa var. notoensis and heterologous expression of the gene cluster in a suitable host like Streptomyces coelicolor are powerful techniques.

General Workflow for Gene Function Analysis

Caption: Workflow for determining gene function.

Gene Knockout:

-

A disruption cassette, typically containing an antibiotic resistance gene flanked by sequences homologous to the target gene, is constructed.

-

The cassette is introduced into S. rosa var. notoensis via conjugation or protoplast transformation.

-

Double-crossover homologous recombination events leading to the replacement of the target gene with the disruption cassette are selected for.

-

The resulting mutant is cultured, and the metabolite profile is analyzed by HPLC and LC-MS to observe the effect of the gene deletion on nanaomycin production.

Heterologous Expression:

-

The entire putative nanaomycin biosynthetic gene cluster is cloned into a suitable expression vector (e.g., a BAC or a cosmid).

-

The vector is introduced into a heterologous host, such as S. coelicolor, which does not produce nanaomycins.

-

The heterologous host is fermented, and the culture broth is analyzed for the production of nanaomycins and any novel intermediates.

Conclusion and Future Perspectives

Significant progress has been made in understanding the biosynthesis of nanaomycins in Streptomyces rosa var. notoensis, particularly the enzymatic transformations in the later stages of the pathway. However, a complete characterization of the biosynthetic gene cluster remains a key area for future research. The application of modern genomic and molecular biology techniques, such as long-read genome sequencing, CRISPR-Cas9-based gene editing, and metabolomics, will be instrumental in fully elucidating the genetic and biochemical intricacies of nanaomycin production. This knowledge will not only provide a comprehensive understanding of this important biosynthetic pathway but also pave the way for the rational design and production of novel, more potent nanaomycin derivatives with enhanced therapeutic potential.

References

Nanaomycin D as a Precursor to Nanaomycin A Biosynthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Nanaomycin A, focusing on the pivotal role of Nanaomycin D as its direct precursor. The document details the enzymatic conversion, including relevant kinetic data, and provides in-depth experimental protocols for the purification of the key enzyme and the execution of the conversion assay. The information presented is intended to support research and development efforts in the fields of natural product biosynthesis, enzymology, and antibiotic development.

Introduction

Nanaomycins are a group of pyranonaphthoquinone antibiotics produced by the actinomycete Streptomyces rosa var. notoensis. Among these, Nanaomycin A exhibits a broad spectrum of biological activities, including antifungal, antibacterial, and antitumor properties. Understanding the biosynthetic pathway of Nanaomycin A is crucial for its potential derivatization and the development of novel therapeutic agents. A key step in this pathway is the conversion of this compound to Nanaomycin A, a reaction catalyzed by the enzyme this compound reductase.[1][2] This guide elucidates the core principles and methodologies for studying this specific biosynthetic step.

The Biosynthetic Conversion of this compound to Nanaomycin A

The transformation of this compound into Nanaomycin A is a reductive process. It is catalyzed by the flavoprotein this compound reductase in the presence of nicotinamide adenine dinucleotide (NADH) under anaerobic conditions.[1][2] The reaction proceeds through a hydroquinone intermediate, which then non-enzymatically rearranges to form Nanaomycin A.[2] The requirement for an anaerobic environment is critical, as the presence of oxygen leads to the consumption of NADH without the formation of Nanaomycin A.[2]

Signaling Pathway Diagram

The following diagram illustrates the enzymatic conversion of this compound to Nanaomycin A.

Caption: Enzymatic conversion of this compound to Nanaomycin A.

Quantitative Data

The enzymatic activity of this compound reductase has been characterized, and the key kinetic parameters are summarized in the table below.

| Parameter | Value | Substrate/Cofactor | Conditions | Reference |

| Km | 250 µM | This compound | pH 5.0, 37°C, anaerobic | [1][2] |

| Km | 62 µM | NADH | pH 5.0, 37°C, anaerobic | [1][2] |

| Optimal pH | 5.0 | - | 37°C, anaerobic | [1][2] |

| Optimal Temperature | 37°C | - | pH 5.0, anaerobic | [1][2] |

| Molecular Weight | 68,000 Daltons | - | - | [1][2] |

| Prosthetic Group | FAD | - | - | [1][2] |

Experimental Protocols

This section provides detailed methodologies for the purification of this compound reductase and the in vitro conversion of this compound to Nanaomycin A.

Purification of Recombinant His-tagged this compound Reductase

This protocol describes the purification of His-tagged this compound reductase from E. coli.

Workflow Diagram:

Caption: Purification workflow for His-tagged this compound Reductase.

Materials:

-

E. coli cell paste expressing His-tagged this compound reductase

-

Lysis Buffer: 50 mM Sodium Phosphate pH 8.0, 300 mM NaCl, 10 mM Imidazole

-

Wash Buffer: 50 mM Sodium Phosphate pH 8.0, 300 mM NaCl, 20 mM Imidazole

-

Elution Buffer: 50 mM Sodium Phosphate pH 8.0, 300 mM NaCl, 250 mM Imidazole

-

Ni-NTA Agarose resin

-

Chromatography column

-

Dialysis tubing (10 kDa MWCO)

-

Storage Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% Glycerol

Procedure:

-

Cell Lysis: Resuspend the E. coli cell paste in ice-cold Lysis Buffer. Lyse the cells by sonication or using a French press.

-

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

IMAC Chromatography:

-

Equilibrate the Ni-NTA agarose resin in a chromatography column with Lysis Buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged this compound reductase with 5-10 column volumes of Elution Buffer. Collect fractions.

-

-

Analysis and Buffer Exchange:

-

Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein.

-

Pool the fractions containing the purified enzyme and perform buffer exchange into Storage Buffer using dialysis.

-

-

Storage: Aliquot the purified enzyme, flash-freeze in liquid nitrogen, and store at -80°C.

In Vitro Conversion of this compound to Nanaomycin A

This protocol details the enzymatic assay for the conversion of this compound to Nanaomycin A.

Workflow Diagram:

Caption: Experimental workflow for the in vitro conversion assay.

Materials:

-

Purified this compound reductase

-

This compound stock solution (in DMSO or ethanol)

-

NADH stock solution (freshly prepared)

-

Reaction Buffer: 100 mM Sodium Acetate buffer, pH 5.0

-

Anaerobic chamber or a system for creating an anaerobic environment (e.g., nitrogen or argon gas flushing)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Preparation for Anaerobic Conditions: All solutions should be deoxygenated by bubbling with nitrogen or argon gas for at least 30 minutes prior to use. The entire assay should be performed within an anaerobic chamber.

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture with the following components (final concentrations):

-

100 mM Sodium Acetate buffer, pH 5.0

-

250 µM this compound

-

200 µM NADH

-

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding a suitable amount of purified this compound reductase.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes). Time course experiments can be performed to determine the optimal reaction time.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile or by acidifying the mixture with a small volume of 1 M HCl.

-

-

Sample Preparation for HPLC:

-

Centrifuge the terminated reaction mixture to pellet any precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis.

-

HPLC Analysis of Nanaomycin A and D

Instrumentation:

-

HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

-

A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically effective. For example:

-

Solvent A: Water + 0.1% Formic Acid

-

Solvent B: Acetonitrile + 0.1% Formic Acid

-

Gradient: Start with a low percentage of B, and increase to elute the compounds. A typical gradient might be from 10% to 90% B over 20-30 minutes.

-

Detection:

-

Monitor the absorbance at a wavelength where both Nanaomycin A and D have significant absorbance, for example, around 270 nm.

Quantification:

-

Prepare standard curves for both Nanaomycin A and this compound of known concentrations.

-

Inject the standards and the experimental samples onto the HPLC.

-

Determine the peak areas for Nanaomycin A and D in the samples and calculate their concentrations based on the respective standard curves. The conversion yield can then be calculated.

Conclusion

This technical guide has provided a detailed overview of the biosynthesis of Nanaomycin A from its precursor, this compound. The central role of this compound reductase has been highlighted, with key kinetic data presented to aid in the understanding of this enzymatic conversion. The provided experimental protocols for enzyme purification and the in vitro conversion assay offer a practical framework for researchers to study this important biosynthetic step. A thorough understanding of this process is essential for future efforts in the genetic engineering of the nanaomycin biosynthetic pathway and the generation of novel, more potent antibiotic derivatives.

References

mechanism of action of Nanaomycin D

An In-depth Technical Guide on the Mechanism of Action of Nanaomycin D

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a quinone antibiotic belonging to the nanaomycin family, produced by Streptomyces species. While research on this compound is less extensive than on its close analog, Nanaomycin A, its primary mechanism of action is understood to be intrinsically linked to its role as a direct precursor. This guide elucidates the core mechanisms, detailing the conversion of this compound to the highly active Nanaomycin A, the subsequent inhibition of DNA methyltransferase 3B (DNMT3B), and other potential parallel mechanisms such as the induction of oxidative stress and modulation of stress-activated signaling pathways. This document provides quantitative data from related compounds, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development.

Core Mechanism: Enzymatic Conversion and Epigenetic Modulation

The principal biological activity of this compound is realized through its enzymatic conversion into Nanaomycin A. This conversion is a critical step, as Nanaomycin A is a potent and selective inhibitor of key cellular machinery involved in epigenetic regulation.

Enzymatic Conversion to Nanaomycin A

This compound is converted to Nanaomycin A by the enzyme this compound reductase in the presence of NADH under anaerobic conditions. The process involves the reduction of the quinone moiety of this compound to a hydroquinone intermediate. This intermediate then undergoes a non-enzymatic intramolecular electron transfer, leading to the formation of Nanaomycin A.[1]

Caption: Conversion pathway of this compound to Nanaomycin A.

Selective Inhibition of DNA Methyltransferase 3B (DNMT3B)

The primary molecular target of Nanaomycin A, the active metabolite of this compound, is DNA methyltransferase 3B (DNMT3B).[2][3] DNMT3B is a key enzyme responsible for de novo DNA methylation, an epigenetic modification that is critical for gene silencing. In many cancers, tumor suppressor genes are hypermethylated and silenced by enzymes like DNMT3B.[4] Nanaomycin A selectively inhibits the catalytic activity of DNMT3B, leading to a reduction in global DNA methylation.[2][5] This inhibition results in the demethylation and subsequent reactivation of silenced tumor suppressor genes, such as RASSF1A, ultimately inducing antiproliferative effects in cancer cells.[3][5]

Caption: Nanaomycin A inhibits DNMT3B, leading to tumor suppressor gene reactivation.

Parallel and Supporting Mechanisms

In addition to its primary mechanism, the chemical structure of this compound suggests other potential activities that may contribute to its biological effects, drawing parallels from related compounds.

Induction of Reactive Oxygen Species (ROS)

The quinone structure of nanaomycins is capable of redox cycling, a process that can generate reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[6] Elevated intracellular ROS levels create oxidative stress, which can damage DNA, lipids, and proteins, ultimately triggering apoptotic cell death pathways.[7][8] This is a common mechanism of action for many quinone-containing antibiotics and chemotherapeutics.[9]

Modulation of MAPK Signaling

Studies on the related compound Nanaomycin K have shown that it can inhibit the phosphorylation of stress-activated protein kinases (SAPK)/JNK and p38, which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[10][11] This pathway is crucial in regulating cellular responses to stress, inflammation, and apoptosis. Inhibition of these kinases can suppress cancer cell invasion and migration.

Quantitative Data on Nanaomycin Activity

Quantitative data for this compound is limited. The following tables summarize the inhibitory concentrations (IC50) for the closely related and more extensively studied Nanaomycin A.

Table 1: IC50 Values of Nanaomycin A (Enzymatic Inhibition)

| Target Enzyme | IC50 | Assay Condition | Reference |

| DNMT3B | 500 nM | Biochemical in vitro methylation assay | [3][12] |

| DNMT1 | > 10 µM | Biochemical in vitro methylation assay | [13] |

Table 2: IC50 Values of Nanaomycin A (Cell Viability)

| Cell Line | Cancer Type | IC50 | Reference |

| HCT116 | Colorectal Carcinoma | 400 nM | [13] |

| HL60 | Promyelocytic Leukemia | 800 nM | [13] |

| A549 | Lung Carcinoma | 4100 nM | [13] |

| Neuroblastoma | Neuroblastoma | Induces apoptosis | [4][14] |

Key Experimental Protocols

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15][16]

Protocol:

-

Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 18-24 hours to allow for adherence.

-

Compound Treatment: Treat cells with serial dilutions of this compound and incubate for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 50 µL of serum-free media and 50 µL of MTT solution (5 mg/mL) to each well and incubate at 37°C for 3-4 hours.[15]

-

Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[15]

-

Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at ~570-590 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to untreated control cells.

Caption: Standard experimental workflow for an MTT cell viability assay.

Intracellular ROS Detection

This protocol uses a cell-permeable probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

Protocol:

-

Cell Culture & Treatment: Culture cells to ~80% confluency and treat with this compound for the desired time. Include positive (e.g., H₂O₂) and negative controls.

-

Probe Loading: Wash the cells with phosphate-buffered saline (PBS) and then incubate them with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS to remove excess probe.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. Excitation is typically at ~485 nm and emission at ~530 nm.

-

Analysis: Quantify the relative fluorescence units (RFU) and normalize to the untreated control to determine the fold-change in ROS production.

Caption: Workflow for the detection of intracellular reactive oxygen species (ROS).

Conclusion and Future Directions

The is complex and primarily mediated through its conversion to Nanaomycin A, a selective inhibitor of DNMT3B. This activity provides a strong rationale for its investigation as an epigenetic modifying agent in oncology. Concurrently, its potential to induce ROS and modulate stress-related signaling pathways warrants further exploration. Future research should focus on quantifying the specific activities of this compound itself, understanding the tissue-specific expression and activity of this compound reductase, and evaluating its efficacy and toxicity profiles in preclinical cancer models. This detailed understanding will be critical for the potential translation of this compound into a therapeutic candidate.

References

- 1. Biosynthesis of nanaomycin. III. Nanaomycin A formation from this compound by this compound reductase via a hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The role of reactive oxygen species in the immunity induced by nano-pulse stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Involvement of Reactive Oxygen Species in the Hepatorenal Toxicity of Actinomycin V In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. apexbt.com [apexbt.com]

- 13. researchgate.net [researchgate.net]

- 14. The DNMT3B Inhibitor Nanaomycin A as a Neuroblastoma Therapeutic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. jrmds.in [jrmds.in]

The Biological Activity of Nanaomycin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanaomycin D is a quinone antibiotic belonging to the benzoisochromanequinone class of organic compounds. It is a member of the larger nanaomycin family of antibiotics produced by Streptomyces species, notably Streptomyces rosa var. notoensis. While much of the recent research focus has been on its analogues, particularly Nanaomycin A and K, this compound holds significance as a biosynthetic precursor and exhibits its own distinct biological activities. This document provides a comprehensive overview of the known biological activities of this compound, with contextual data from its closely related analogues to provide a broader understanding of this class of compounds.

Core Biological Activity of this compound

The primary and most specifically documented biological activity of this compound is its antibacterial action against the Gram-negative marine bacterium, Vibrio alginolyticus.

Antibacterial Activity Against Vibrio alginolyticus

Research has shown that this compound exhibits a more potent growth inhibitory effect on Vibrio alginolyticus than its derivative, Nanaomycin A.[1] The mechanism of this antibacterial action is linked to the generation of reactive oxygen species (ROS).

Mechanism of Action:

The proposed mechanism involves the reduction of the quinone structure of this compound by the respiratory chain-linked flavin dehydrogenase in V. alginolyticus.[1] This reduction is followed by a rapid auto-oxidation of the reduced nanaomycin in the presence of molecular oxygen, leading to the production of superoxide radicals (O₂⁻).[1] The increased generation of these superoxide radicals at the cell membrane is correlated with the observed antibacterial activity.[1]

dot

References

A Technical Guide to Nanaomycin D: Production, Fermentation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nanaomycin D, a polyketide antibiotic with significant biological activities. This document details the producing organisms, optimal fermentation conditions, experimental protocols for production and isolation, and an exploration of its biosynthetic and regulatory pathways. All quantitative data is presented in structured tables for easy comparison, and key pathways and workflows are visualized using diagrams.

This compound Producing Organisms

The primary microorganism known to produce this compound is the actinomycete Streptomyces rosa subsp. notoensis (formerly classified as Streptomyces rosa var. notoensis).[1] This species is a rich source of various nanaomycin analogs, including Nanaomycin A, B, C, E, and others. While S. rosa subsp. notoensis is the most cited producer, other Streptomyces species may also have the genetic potential to produce similar isochromanquinone antibiotics.

Fermentation Conditions for this compound Production

The production of this compound is highly dependent on the composition of the culture medium and the physical parameters of the fermentation process. Several studies and patents have outlined various conditions to optimize the yield of nanaomycins.

Culture Media Composition

Below is a summary of different media compositions that have been used for the production of nanaomycins by Streptomyces rosa subsp. notoensis.

| Component | Medium 1 | Medium 2 |

| Carbon Source | Glycerol (2.0%) | Glucose (1.0%), Glycerol (1.0%) |

| Nitrogen Source | Soybean meal (2.0%) | Meat extract (1.0%) |

| Inorganic Salts | NaCl (0.3%) | NaCl (0.5%), CaCO₃ (0.3%) |

| Initial pH | 7.0 | 5.0 |

Fermentation Parameters

Optimal physical parameters are crucial for maximizing the production of this compound. The following table summarizes the key fermentation parameters.

| Parameter | Value |

| Temperature | 27 - 37°C |

| Aeration | Aerobic conditions (e.g., 10 L/min for a 20 L fermentation) |

| Agitation | 200 - 300 rpm |

| Fermentation Time | 2 - 8 days |

| pH Range | 6.0 - 10.0 |

Experimental Protocols

This section provides an overview of the methodologies for the fermentation, extraction, and purification of this compound.

Fermentation Protocol

A typical submerged fermentation process for this compound production can be carried out as follows:

-

Inoculum Preparation: A loopful of Streptomyces rosa subsp. notoensis spores from a slant culture is inoculated into a seed medium. The seed culture is incubated at 27°C for 2 days with shaking.

-

Production Fermentation: The seed culture is then transferred to a larger production fermentor containing the optimized production medium. The fermentation is carried out under controlled conditions of temperature, pH, aeration, and agitation as detailed in the tables above.

-

Monitoring: The fermentation is monitored for growth (mycelial dry weight) and this compound production (e.g., by HPLC analysis of the broth).

Extraction and Purification Protocol

Following fermentation, this compound can be recovered and purified from the culture broth using the following steps:

-

Acidification: The pH of the fermentation broth is adjusted to acidic conditions (e.g., pH 2.0 with sulfuric acid).

-

Solvent Extraction: The acidified broth is extracted with an organic solvent such as ethyl acetate.

-

Concentration: The organic phase is separated and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is then subjected to column chromatography, typically using silica gel, with a suitable solvent system (e.g., benzene-ethyl acetate) to separate this compound from other nanaomycin analogs and impurities.

Biosynthesis of this compound

This compound is a polyketide, synthesized via a type II polyketide synthase (PKS) pathway. The biosynthesis starts from acetate units that are sequentially condensed to form a polyketide chain. This chain then undergoes a series of modifications, including cyclization and aromatization, to form the characteristic isochromanquinone structure.

A key enzymatic step in the nanaomycin biosynthetic pathway is the conversion of this compound to Nanaomycin A, which is catalyzed by the enzyme This compound reductase .[2][3] This enzyme reduces the quinone moiety of this compound in the presence of NADH.[2][3]

Below is a simplified diagram of the proposed biosynthetic pathway leading to this compound and its subsequent conversion.

Regulation of this compound Biosynthesis

The biosynthesis of antibiotics in Streptomyces is a tightly regulated process, often influenced by nutritional signals and complex regulatory networks.

Phosphate Regulation

The production of nanaomycins is known to be negatively regulated by inorganic phosphate.[4][5] High concentrations of phosphate in the fermentation medium can significantly inhibit the biosynthesis of this compound.[4] The regulatory site of this phosphate inhibition appears to be at the early stages of the biosynthetic pathway, between the precursor acetate and the formation of this compound.[4]

Gene Regulation

The genes responsible for nanaomycin biosynthesis are expected to be organized in a gene cluster, which likely includes pathway-specific regulatory genes. While the complete regulatory network for this compound has not been fully elucidated, it is anticipated to involve a cascade of regulatory proteins, typical for secondary metabolite biosynthesis in Streptomyces. These regulatory systems often include cluster-situated regulators (CSRs) that directly control the expression of the biosynthetic genes in response to various internal and external signals.

The following diagram illustrates a general model for the regulation of antibiotic biosynthesis in Streptomyces, which is likely applicable to this compound production.

Conclusion

This technical guide provides a foundational understanding of this compound production, from the culturing of the producing organism to the biosynthetic and regulatory mechanisms governing its formation. The provided data and protocols offer a starting point for researchers and scientists in the fields of natural product chemistry, microbiology, and drug development to further explore and optimize the production of this promising antibiotic. Further research into the specific genetic and regulatory elements of the this compound biosynthetic pathway will be crucial for unlocking its full potential through metabolic engineering and synthetic biology approaches.

References

- 1. Nanaomycin I and J: New nanaomycins generated by mycothiol-mediated compounds from "Streptomyces rosa subsp. notoensis" OS-3966 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of nanaomycin. II. Purification and properties of this compound reductase involved in the formation of nanaomycin A from nanaomycin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of nanaomycin. III. Nanaomycin A formation from this compound by this compound reductase via a hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Site of regulation of nanaomycin biosynthesis by inorganic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PRODUCTION OF NANAOMYCIN AND OTHER ANTIBIOTICS BY PHOSPHATE-DEPRESSED FERMENTATION USING PHOSPHATE-TRAPPING AGENTS [jstage.jst.go.jp]

The Polyketide Origin of Nanaomycin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanaomycin D is a member of the nanaomycin family of pyranonaphthoquinone antibiotics, which are produced by various Streptomyces species, notably Streptomyces rosa var. notoensis. These compounds have garnered significant interest due to their broad-ranging biological activities, including antibacterial, antifungal, and potential antitumor properties. The biosynthesis of nanaomycins, particularly the formation of their characteristic polyketide core, is a subject of ongoing research. This technical guide provides an in-depth exploration of the polyketide origin of this compound, detailing the enzymatic steps, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its biosynthetic pathway.

The Polyketide Backbone of this compound: A Type II Polyketide Synthase System

The core structure of this compound is derived from a polyketide chain, which is assembled by a Type II polyketide synthase (PKS) system. While the specific gene cluster for nanaomycin biosynthesis in Streptomyces rosa var. notoensis has not been fully characterized in publicly available literature, the origin from acetate precursors has been indirectly established. Studies on the regulation of nanaomycin biosynthesis have shown that inorganic phosphate levels affect the production of nanaomycin A from acetate, suggesting that the regulatory site lies in the early steps of the pathway, between acetate metabolism and the formation of this compound[1].

A typical Type II PKS responsible for the synthesis of aromatic polyketides involves a core set of iteratively acting enzymes:

-

Ketosynthase (KSα and KSβ/Chain Length Factor or CLF): Catalyzes the decarboxylative condensation of malonyl-CoA extender units with the growing polyketide chain.

-

Acyl Carrier Protein (ACP): Carries the growing polyketide chain and the malonyl extender units as thioesters.

The assembly of the nanaomycin polyketide backbone is proposed to begin with an acetyl-CoA starter unit, followed by successive condensations with seven malonyl-CoA extender units to form a 16-carbon poly-β-keto chain. This chain then undergoes a series of cyclization and aromatization reactions to form the characteristic naphthoquinone core.

Biosynthetic Pathway of this compound and its Derivatives

The biosynthesis of this compound is part of a larger network of interconnected nanaomycin congeners. This compound itself is a key intermediate that can be converted to other bioactive forms.

From Polyketide to this compound (Proposed)

The initial polyketide chain undergoes a series of modifications including ketoreduction, cyclization, and aromatization to yield the core structure of this compound. The precise enzymatic steps and intermediates in this early phase are yet to be fully elucidated for the nanaomycin system.

Interconversion of Nanaomycin Congeners

The later steps of the nanaomycin biosynthetic pathway, involving the interconversion of different nanaomycin derivatives, have been studied in more detail.

-

This compound to Nanaomycin A: this compound is converted to Nanaomycin A through the action of This compound reductase . This enzyme is an NADH-dependent dehydrogenase that reduces the quinone moiety of this compound to a hydroquinone intermediate. This intermediate then non-enzymatically rearranges to form Nanaomycin A[2].

-

Nanaomycin A to Nanaomycin E: The conversion of Nanaomycin A to Nanaomycin E is catalyzed by Nanaomycin A monooxygenase . This enzyme requires NADH or NADPH and molecular oxygen, suggesting it is a monooxygenase that catalyzes an epoxidation reaction[3].

-

Nanaomycin E to Nanaomycin B: Nanaomycin E is subsequently converted to Nanaomycin B by Nanaomycin B synthetase , an enzyme that requires NADH or NADPH[3].

Quantitative Data

The following table summarizes the available quantitative data for the enzymes involved in the nanaomycin biosynthetic pathway.

| Enzyme | Substrate(s) | Km | Optimal pH | Optimal Temperature (°C) | Inhibitors | Source |

| This compound Reductase | This compound | 250 µM | 5.0 | 37 | 1 mM Cu2+, NADH (>50 µM) | [4] |

| NADH | 62 µM |

Experimental Protocols

Purification of this compound Reductase

The following is a summary of the protocol used for the purification of this compound reductase from Streptomyces rosa var. notoensis[4].

-

Preparation of Crude Extract: Mycelia of S. rosa var. notoensis are harvested and washed. The cells are then disrupted by sonication in a buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 7.0) containing a reducing agent (e.g., 2-mercaptoethanol) and a protease inhibitor (e.g., phenylmethylsulfonyl fluoride). The cell debris is removed by centrifugation to obtain the crude extract.

-

Ammonium Sulfate Fractionation: The crude extract is subjected to fractional precipitation with ammonium sulfate. The protein fraction precipitating between 40% and 70% saturation is collected by centrifugation and redissolved in a minimal volume of buffer.

-

DEAE-Cellulose Chromatography: The redissolved protein fraction is dialyzed against the starting buffer and applied to a DEAE-cellulose column. The column is washed, and proteins are eluted with a linear gradient of NaCl. Fractions with this compound reductase activity are pooled.

-

Sephadex G-100 Gel Filtration: The pooled fractions are concentrated and applied to a Sephadex G-100 column for size-exclusion chromatography. Fractions containing the active enzyme are collected.

-

Hydroxyapatite Chromatography: The final purification step involves chromatography on a hydroxyapatite column. The enzyme is eluted with a phosphate buffer gradient. The purified enzyme is then analyzed for homogeneity by polyacrylamide gel electrophoresis (PAGE).

In Vitro Enzyme Assays for Nanaomycin Interconversions

Cell-free extracts from Streptomyces rosa var. notoensis can be used to study the enzymatic conversions of nanaomycin precursors[3].

-

Preparation of Cell-Free Extract: S. rosa var. notoensis is cultured to the desired growth phase. The mycelia are harvested, washed, and resuspended in a suitable buffer. The cells are disrupted by sonication or French press, and the cell debris is removed by ultracentrifugation to obtain a clear cell-free extract.

-

Assay for Nanaomycin A to E Conversion: The reaction mixture contains Nanaomycin A, the cell-free extract, and a source of reducing power (NADH or NADPH) in an appropriate buffer. The reaction is incubated at a specific temperature, and the formation of Nanaomycin E is monitored over time using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

-

Assay for Nanaomycin E to B Conversion: A similar assay is set up with Nanaomycin E as the substrate to monitor its conversion to Nanaomycin B. The requirement for cofactors like NADH or NADPH is also investigated.

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound and its derivatives.

Experimental Workflow for Enzyme Purification

Caption: Workflow for the purification of this compound reductase.

Conclusion

The biosynthesis of this compound is a complex process that begins with the assembly of a polyketide backbone by a Type II PKS system. While the precise genetic and enzymatic details of the early steps in the pathway await further investigation, the later stages of nanaomycin interconversion have been characterized, revealing a series of fascinating enzymatic transformations. The information presented in this guide provides a solid foundation for researchers in the fields of natural product biosynthesis and drug discovery, highlighting both what is known and the areas that require further exploration to fully unravel the intricate chemistry behind the formation of these potent antibiotics. Future work, including the sequencing and characterization of the complete nanaomycin biosynthetic gene cluster, will be crucial for enabling the targeted engineering of novel nanaomycin analogs with improved therapeutic properties.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Nanaomycin I and J: New nanaomycins generated by mycothiol-mediated compounds from "Streptomyces rosa subsp. notoensis" OS-3966 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: characterisation of an aminotransferase involved in the formation of 2-deoxystreptamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Initial Screening of Nanaomycin D for Antimicrobial Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nanaomycin D, a quinone antibiotic, has demonstrated potential as an antimicrobial agent. This technical guide provides a comprehensive overview of the initial screening of this compound for its antimicrobial properties. It consolidates available data on its mechanism of action, outlines detailed experimental protocols for its evaluation, and presents a framework for interpreting its antimicrobial activity. This document is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel antimicrobial drugs.

Introduction

The increasing prevalence of antibiotic-resistant pathogens necessitates the urgent discovery and development of new antimicrobial compounds. The nanaomycins, a group of pyranonaphthoquinone antibiotics isolated from Streptomyces species, have garnered interest for their diverse biological activities. This compound, in particular, has been identified as having noteworthy antibacterial properties. This guide focuses on the initial assessment of this compound's antimicrobial potential, providing the necessary technical details for its scientific evaluation.

Mechanism of Action

The primary antimicrobial mechanism of this compound against Gram-negative bacteria, such as the marine bacterium Vibrio alginolyticus, involves the generation of reactive oxygen species (ROS).[1] this compound is reduced by the bacterial respiratory chain-linked flavin dehydrogenase. The reduced form of this compound is then rapidly auto-oxidized by molecular oxygen, leading to the production of superoxide radicals (O₂⁻).[1] This production of superoxide radicals at the cell membrane is directly correlated with the antibacterial activity of this compound.[1] The accumulation of these radicals induces oxidative stress, leading to cellular damage and ultimately, inhibition of bacterial growth.

Signaling Pathway of this compound-induced Oxidative Stress

Caption: Mechanism of this compound-induced superoxide production in bacteria.

Quantitative Data: Antimicrobial Activity

Specific Minimum Inhibitory Concentration (MIC) data for this compound against a broad spectrum of bacteria and fungi is not extensively available in the public domain. However, studies have shown it possesses higher growth inhibitory activity against the Gram-negative marine bacterium Vibrio alginolyticus when compared to its analogue, Nanaomycin A.[1] For comparative purposes, a compilation of available MIC values for other antimicrobial agents against common pathogens is presented below.

| Microorganism | Antimicrobial Agent | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | Chrysomycin A | 0.0625 - 0.5 | [2] |

| Escherichia coli | LENART01 | 0.782 - 1.070 | [3] |

| Candida albicans | Silver Nanoparticles | <0.5 | [4] |

| Aspergillus fumigatus | Aminocandin | 0.12 - 0.5 | [5] |

Note: This table provides context for typical MIC values. Researchers are encouraged to perform their own comprehensive MIC testing for this compound against their specific strains of interest.

Experimental Protocols

The following are detailed, generalized protocols for the initial antimicrobial screening of this compound. These are based on established methods for determining Minimum Inhibitory Concentration (MIC).[6][7][8]

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

This compound

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

Bacterial or fungal inoculum

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in the appropriate broth to create a working stock solution.

-

Preparation of Inoculum:

-

Bacteria: From a fresh agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Fungi: Prepare a suspension of fungal spores or yeast cells in sterile saline from a fresh culture. Adjust the concentration to approximately 1-5 x 10³ CFU/mL in RPMI-1640 medium.

-

-

Serial Dilution:

-

Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the this compound working stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

-

-

Inoculation: Add 100 µL of the prepared bacterial or fungal inoculum to each well, bringing the final volume to 200 µL.

-

Controls:

-

Growth Control: A well containing broth and inoculum without this compound.

-

Sterility Control: A well containing only broth.

-

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Workflow for MIC Determination

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The initial screening of this compound reveals a promising antimicrobial agent with a mechanism of action centered on the induction of oxidative stress through superoxide radical generation. While specific quantitative data on its broad-spectrum activity remains to be fully elucidated, the provided experimental protocols offer a robust framework for its systematic evaluation. Further research to determine the MIC values against a diverse panel of clinically relevant bacteria and fungi is crucial for advancing the development of this compound as a potential therapeutic agent. This guide serves as a critical starting point for such investigations, providing the necessary technical foundation for researchers in the field of antimicrobial drug discovery.

References

- 1. The mode of action of nanaomycins D and A on a gram-negative marine bacterium Vibrio alginolyticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Killing of Staphylococcus aureus persisters by a multitarget natural product chrysomycin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01 [mdpi.com]

- 4. Silver Nanoantibiotics Display Strong Antifungal Activity Against the Emergent Multidrug-Resistant Yeast Candida auris Under Both Planktonic and Biofilm Growing Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of MICs of Aminocandin for Candida spp. and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enzymatic Conversion of Nanaomycin D to Nanaomycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanaomycin A is a quinone antibiotic with a range of biological activities, including potential as an anticancer agent. Its enzymatic conversion from Nanaomycin D is a key step in its biosynthesis and presents a valuable method for its production. This document provides detailed application notes and protocols for the enzymatic conversion of this compound to Nanaomycin A, utilizing this compound reductase. The protocols outlined below are designed to be reproducible and scalable for research and development purposes.

The conversion is catalyzed by this compound reductase, an NADH-dependent dehydrogenase, under anaerobic conditions. The reaction proceeds through the formation of a hydroquinone intermediate, which then non-enzymatically converts to Nanaomycin A.[1] Understanding and optimizing this enzymatic process is crucial for the efficient production of Nanaomycin A for further study and potential therapeutic applications.

Data Presentation

The following tables summarize the key quantitative data for the enzymatic conversion of this compound to Nanaomycin A, based on published literature.

Table 1: Properties of this compound Reductase from Streptomyces rosa var. notoensis

| Parameter | Value | Reference |

| Enzyme Name | This compound Reductase | [2] |

| EC Number | Not specified | |

| Source Organism | Streptomyces rosa var. notoensis | [2] |

| Molecular Weight | 68,000 Daltons | [2] |

| Prosthetic Group | FAD | [2] |

Table 2: Kinetic Parameters of this compound Reductase

| Parameter | Value | Reference |

| Km for this compound | 250 µM | [2] |

| Km for NADH | 62 µM | [2] |

Table 3: Optimal Reaction Conditions for this compound Reductase

| Parameter | Optimal Value | Reference |

| pH | 5.0 | [2] |

| Temperature | 37°C | [2] |

Table 4: Inhibitors of this compound Reductase

| Inhibitor | Concentration | Effect | Reference |

| Cu2+ ion | 1 mM | Inhibition | [2] |

| NADH | > 50 µM | Substrate Inhibition | [2] |

| Oxygen | Aerobic conditions | Markedly reduced Nanaomycin A formation | [1] |

Experimental Protocols

Protocol 1: Cultivation of Streptomyces rosa var. notoensis for this compound Reductase Production

This protocol describes the cultivation of Streptomyces rosa var. notoensis to produce the this compound reductase enzyme. Optimization of media components can enhance the yield of the desired enzyme.

Materials:

-

Streptomyces rosa var. notoensis culture

-

ISP Medium 4 (or similar optimized medium)

-

Soluble starch: 10 g/L

-

Dipotassium phosphate: 1 g/L

-

Magnesium sulfate: 1 g/L

-

Sodium chloride: 1 g/L

-

Ammonium sulfate: 2 g/L

-

Calcium carbonate: 2 g/L

-

Trace elements solution (FeSO₄, MnCl₂, ZnSO₄): 1 ml/L

-

-

Shaker incubator

-

Centrifuge and sterile centrifuge tubes

Procedure:

-

Prepare the culture medium and sterilize by autoclaving.

-

Inoculate the sterile medium with a fresh culture of Streptomyces rosa var. notoensis.

-

Incubate the culture at 28-30°C with shaking at 180-220 rpm. Growth is typically optimal for secondary metabolite and enzyme production between 7 to 12 days.

-

Monitor cell growth by measuring optical density or by dry cell weight.

-

Harvest the cells in the late logarithmic or early stationary phase by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0) and store the cell paste at -80°C until further use.

Protocol 2: Purification of this compound Reductase

This protocol outlines the purification of this compound reductase from the cell lysate of Streptomyces rosa var. notoensis.

Materials:

-

Cell paste from Protocol 1

-

Lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, with lysozyme and DNase I)

-

Ammonium sulfate

-

Dialysis tubing

-

Chromatography columns (DEAE-cellulose, Sephadex G-100, Hydroxyapatite)

-

Chromatography system

-

Bradford assay reagents for protein quantification

Procedure:

-

Cell Lysis: Resuspend the cell paste in lysis buffer and incubate on ice to lyse the cells. Sonication can also be used to improve lysis efficiency.

-

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove cell debris. Collect the supernatant.

-

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant with gentle stirring on ice to achieve a desired saturation percentage (e.g., 40-70%) to precipitate the enzyme.

-

Centrifugation and Solubilization: Centrifuge the precipitated protein at 10,000 x g for 20 minutes at 4°C. Discard the supernatant and dissolve the pellet in a minimal volume of buffer.

-

Dialysis: Dialyze the resuspended pellet against a suitable buffer to remove excess ammonium sulfate.

-

Column Chromatography:

-

Apply the dialyzed sample to a DEAE-cellulose column and elute with a salt gradient.

-

Pool the active fractions and apply them to a Sephadex G-100 size-exclusion column.

-

Further purify the active fractions on a hydroxyapatite column.

-

-

Purity Check: Assess the purity of the enzyme at each stage using SDS-PAGE. Pool the fractions containing the purified this compound reductase.

-

Protein Quantification: Determine the protein concentration using the Bradford assay.

Protocol 3: Enzymatic Conversion of this compound to Nanaomycin A

This protocol details the in vitro enzymatic conversion of this compound to Nanaomycin A using purified this compound reductase under anaerobic conditions.

Materials:

-

Purified this compound reductase

-

This compound

-

NADH

-

Anaerobic reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 5.0, deoxygenated)

-

Anaerobic chamber or glove box

-

Reaction tubes

-

Incubator or water bath set to 37°C

Procedure:

-

Prepare Anaerobic Environment: All solutions and materials should be placed in an anaerobic chamber or glove box to remove dissolved oxygen. The buffer should be thoroughly deoxygenated by bubbling with an inert gas like nitrogen or argon.

-

Reaction Mixture Preparation: In a reaction tube inside the anaerobic chamber, prepare the reaction mixture with the following components at their final concentrations:

-

This compound: 250 µM

-

NADH: 50 µM (Note: concentrations above 50 µM can be inhibitory)[2]

-

This compound reductase: (Concentration to be optimized based on enzyme activity)

-

Anaerobic reaction buffer to the final volume.

-

-

Initiate Reaction: Add the enzyme to the reaction mixture to start the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-4 hours, to be optimized).

-

Stop Reaction: Terminate the reaction by adding a quenching solution (e.g., an equal volume of ice-cold methanol or acetonitrile) or by heat inactivation.

-

Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Collect the supernatant for analysis.

Protocol 4: Analysis of Nanaomycin A and D by HPLC

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound and Nanaomycin A.

Materials:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile phase: Acetonitrile and water (with 0.1% formic acid or other suitable modifier)

-

Nanaomycin A and this compound standards

-

Filtered supernatant from Protocol 3

Procedure:

-

HPLC Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile in water (e.g., starting from 30% acetonitrile and increasing to 70% over 15 minutes). The exact gradient should be optimized for baseline separation of the two compounds. Addition of 0.1% formic acid can improve peak shape.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Monitor at a wavelength where both compounds have significant absorbance (e.g., around 280 nm). A DAD can be used to scan for the optimal wavelength.

-

Injection Volume: 10-20 µL

-

-

Standard Curve: Prepare a series of standard solutions of known concentrations of Nanaomycin A and this compound. Inject these standards into the HPLC to generate a standard curve for each compound by plotting peak area versus concentration.

-

Sample Analysis: Inject the supernatant from the enzymatic reaction into the HPLC system.

-

Quantification: Identify the peaks for this compound and Nanaomycin A in the sample chromatogram based on their retention times compared to the standards. Quantify the amount of each compound using the standard curves.

-

Calculate Conversion Yield: The conversion yield can be calculated using the following formula:

-

Yield (%) = ([Nanaomycin A] / ([Nanaomycin A] + [this compound])) * 100

-

Visualizations

References

Application Notes and Protocols for Nanaomycin D Reductase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanaomycin D is a member of the benzoisochromanequinone class of antibiotics.[1] The enzymatic reduction of this compound is a critical step in the biosynthesis of other bioactive nanaomycins, such as Nanaomycin A. This conversion is catalyzed by this compound reductase, a flavoprotein that utilizes a nicotinamide cofactor.[2] Understanding the activity of this enzyme is crucial for applications in synthetic biology, antibiotic development, and the study of microbial metabolic pathways. These application notes provide a detailed protocol for a spectrophotometric assay to measure the activity of this compound reductase.

Principle of the Assay

The this compound reductase assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ as this compound is reduced. The reaction is catalyzed by this compound reductase, which transfers electrons from NADH to this compound, resulting in the formation of Nanaomycin A.[2][3] The rate of NADH oxidation is directly proportional to the enzyme's activity under the specified conditions. This continuous spectrophotometric assay allows for the real-time measurement of enzyme kinetics.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic reaction and the general workflow for the this compound reductase assay.

Caption: Enzymatic conversion of this compound to Nanaomycin A by this compound Reductase with the concurrent oxidation of NADH to NAD+.

Caption: A stepwise workflow for performing the this compound reductase assay.

Materials and Reagents

| Reagent | Supplier | Catalog Number | Storage |

| This compound | Various | Varies | -20°C |

| This compound Reductase | In-house/Various | N/A | -80°C |

| NADH (β-Nicotinamide adenine dinucleotide, reduced form) | Sigma-Aldrich | N8129 | -20°C |

| Potassium Phosphate Monobasic | Fisher Scientific | P285 | RT |

| Potassium Phosphate Dibasic | Fisher Scientific | P288 | RT |